molecular formula C13H8F2INO4S B8492739 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid

Katalognummer: B8492739
Molekulargewicht: 439.17 g/mol
InChI-Schlüssel: VFEZKQLFTVVFMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonylamino group attached to a difluorobenzene ring and an iodine atom attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Wissenschaftliche Forschungsanwendungen

2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid involves its interaction with specific molecular targets. For example, it can form complexes with enzymes, such as carbonic anhydrase, and inhibit their activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzenesulfonamides, such as 2,6-Difluorobenzenesulfonamide and 2,6-Difluorobenzenesulfonyl chloride .

Uniqueness

What sets 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a sulfonylamino group and an iodine atom provides versatility in synthetic chemistry and potential for diverse biological activities.

Eigenschaften

Molekularformel

C13H8F2INO4S

Molekulargewicht

439.17 g/mol

IUPAC-Name

2-[(2,6-difluorophenyl)sulfonylamino]-4-iodobenzoic acid

InChI

InChI=1S/C13H8F2INO4S/c14-9-2-1-3-10(15)12(9)22(20,21)17-11-6-7(16)4-5-8(11)13(18)19/h1-6,17H,(H,18,19)

InChI-Schlüssel

VFEZKQLFTVVFMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)I)C(=O)O)F

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

2-Amino-4-iodo-benzoic acid was sulfonylated with 2,6-difluorobenzenesulfonyl chloride as in EXAMPLE 1, Part A. 1H NMR (500 MHz, CD3OD): 8.05 (d, J=1.6, 1H), 7.72 (d, J=8.4, 1H), 7.68-7.60 (m, 1H), 7.48 (dd, J=8.4, 1.6, 1H), 7.16-7.09 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.